molecular formula C10H14N2O B1356459 3-Amino-N-(o-tolyl)propanamide

3-Amino-N-(o-tolyl)propanamide

Cat. No.: B1356459
M. Wt: 178.23 g/mol
InChI Key: PSQUNFLUKZJFHW-UHFFFAOYSA-N
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Description

3-Amino-N-(o-tolyl)propanamide is a propanamide derivative featuring an amino group at the β-position and an o-tolyl (2-methylphenyl) substituent on the amide nitrogen. The o-tolyl group introduces steric and electronic effects distinct from other aryl or heterocyclic substituents, influencing solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-amino-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

PSQUNFLUKZJFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 3-Amino-N-(o-tolyl)propanamide include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Source
3-Amino-N-(3-fluorophenyl)propanamide 3-Fluorophenyl ~181.16 High β-alanyl aminopeptidase activity; produces 3-fluoroaniline (VOC) with LOD: 0.09 μM
3-Amino-N-(4-methylphenyl)propanamide 4-Methylphenyl (p-tolyl) ~178.23 Lower enzyme activity; statistically inferior to 3-fluorophenyl analog
3-Amino-N-(1,3-thiazol-2-yl)propanamide Thiazol-2-yl 171.22 LogP: 1.78; PSA: 99.74 Ų (high polarity)
3-Amino-N-(tert-butyl)propanamide tert-Butyl 144.21 Hydrophobic; used in peptide synthesis

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., 3-fluoro) enhance enzyme substrate activity, as seen in β-alanyl aminopeptidase assays .
  • Steric Effects : The o-tolyl group’s ortho-methyl substituent may hinder rotational freedom or enzyme binding compared to para-substituted analogs like 4-methylphenyl .

Physicochemical Properties

  • Solubility : Substituents like thiazol-2-yl increase polarity (PSA = 99.74 Ų), enhancing aqueous solubility, while tert-butyl groups promote hydrophobicity .
  • Stability : Amide bonds in propanamides are generally stable under physiological conditions, but steric hindrance from o-tolyl may affect hydrolysis rates .

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